1,4-Dichloro-5,8-difluorophthalazine
Description
1,4-Dichloro-5,8-difluorophthalazine is a halogenated phthalazine derivative with a molecular formula C₈H₂Cl₂F₂N₂ (molecular weight ~237.02 g/mol). Phthalazines are nitrogen-containing heterocyclic compounds with a bicyclic structure composed of two fused six-membered rings. The substitution of chlorine at the 1,4 positions and fluorine at the 5,8 positions confers unique electronic and steric properties to this compound. The compound’s structural features make it relevant in pharmaceutical and agrochemical research, particularly as a precursor for bioactive molecules .
Properties
Molecular Formula |
C8H2Cl2F2N2 |
|---|---|
Molecular Weight |
235.01 g/mol |
IUPAC Name |
1,4-dichloro-5,8-difluorophthalazine |
InChI |
InChI=1S/C8H2Cl2F2N2/c9-7-5-3(11)1-2-4(12)6(5)8(10)14-13-7/h1-2H |
InChI Key |
YZZUMWCERRAQPC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1F)C(=NN=C2Cl)Cl)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The following table highlights key structural and functional differences between 1,4-dichloro-5,8-difluorophthalazine and related compounds:
| Compound Name | CAS Number | Molecular Formula | Substituents/Functional Groups | Key Structural Features |
|---|---|---|---|---|
| This compound | Not provided | C₈H₂Cl₂F₂N₂ | Cl (1,4), F (5,8) | Aromatic phthalazine core with halogens |
| 1,4-Dichloro-5,6,7,8-tetrahydrophthalazine | 67279-24-7 | C₈H₈Cl₂N₂ | Cl (1,4), saturated 5–8 positions | Partially hydrogenated ring (non-aromatic) |
| 5,8-Difluoro-3,4-dihydro-1,4-dioxo-phthalazinecarbothioamide | 669695-17-4 | C₉H₅N₃O₂F₂S | F (5,8), dioxo (1,4), thioamide | Oxidized and sulfur-modified phthalazine |
| 6-Chloro-4-(2-fluorophenyl)-2-methylquinazoline | 119401-13-7 | C₁₅H₁₀ClFN₂ | Cl (6), F (aryl), methyl (2) | Quinazoline core with aryl substitution |
Key Observations :
- Aromaticity vs. Saturation : 1,4-Dichloro-5,6,7,8-tetrahydrophthalazine () lacks aromaticity in the 5–8 positions, reducing conjugation and reactivity compared to the fully aromatic target compound .
- Functional Group Diversity : The carbothioamide derivative (CAS 669695-17-4) introduces sulfur and oxygen, which may enhance hydrogen-bonding capacity but reduce thermal stability compared to halogen-only substitutions .
- Heterocycle Comparison : Quinazolines (e.g., 119401-13-7) share a nitrogen-rich bicyclic structure but differ in ring arrangement, impacting electronic properties and biological activity .
Physicochemical Properties
- Solubility and Stability: Fluorine’s electronegativity in this compound increases polarity and metabolic stability compared to non-fluorinated analogs like 1,4-dichlorophthalazine. This is consistent with fluorine’s role in reducing oxidative metabolism (e.g., via cytochrome P450 enzymes) .
- Molecular Weight : The target compound (MW ~237) is lighter than the carbothioamide derivative (MW 257.22) due to the absence of sulfur and oxygen .
Preparation Methods
Reaction Conditions and Catalysts
Key parameters from the patents include:
-
Catalyst : 4-Dimethylaminopyridine (DMAP) or 1,8-diazabicycloundec-7-ene (DBU) at 1–10 mol%.
-
Chlorinating Agent : Phosphorus trichloride (2 molar equivalents).
-
Temperature : 60–100°C during PCl₃ addition, followed by reflux.
For 5,8-difluorophthalazine, the electron-withdrawing fluorine atoms may slow chlorination kinetics. Increasing the reaction temperature to 80–100°C or extending the reflux duration to 8–12 hours could compensate for this.
Workup and Purification
Post-reaction processing follows a standardized protocol:
-
Quenching : Reaction mixture is quenched in ice-water to precipitate solids.
-
Centrifugation : Solids are collected and washed with cold acetonitrile.
-
Recrystallization : Crude product is recrystallized from dichloromethane/ethyl acetate (3:1 v/v).
Fluorine’s electronegativity may alter solubility, necessitating solvent adjustments. For example, replacing ethyl acetate with toluene could improve crystal quality.
Fluorination Strategies
Introducing fluorine at the 5- and 8-positions requires careful planning to avoid overhalogenation.
Direct Fluorination of Phthalazine
Electrophilic fluorination using acetyl hypofluorite (CH₃COOF) or N-fluoropyridinium salts has been reported for analogous systems. However, these reagents are costly and pose safety risks. A more practical approach involves:
Starting from Fluorinated Building Blocks
Synthesizing the phthalazine core from pre-fluorinated intermediates avoids late-stage fluorination. For example:
-
Suzuki Coupling : 1,2-Difluoro-4,5-dibromobenzene coupled with boronic esters to install substituents.
-
Cyclization : React with hydrazine to form the phthalazine ring.
Optimization and Challenges
Catalytic Efficiency
DMAP and DBU enhance chlorination by scavenging HCl, but fluorine’s inductive effects may reduce their efficacy. Screening alternative catalysts like 2,2,6,6-tetramethylpiperidine (TMP) could improve yields.
Solvent Compatibility
Acetonitrile’s high polarity aids in dissolving polar intermediates, but fluorinated compounds often exhibit lower solubility. Mixed solvents (e.g., acetonitrile/DMF) may be necessary.
Byproduct Formation
Fluorine’s small size increases the risk of regioisomers during chlorination. Monitoring via HPLC or GC-MS is essential to ensure purity.
Comparative Data
Industrial Scalability
The patented method’s scalability suggests that this compound could be produced at scale with modifications:
Q & A
Basic Questions
Q. What are the critical physicochemical properties of 1,4-Dichloro-5,8-difluorophthalazine for experimental design?
- Answer : Key properties include its molecular formula (C₈H₂Cl₂F₂N₂ ), molecular weight (235.02 g/mol ), and storage requirements (store at -20°C under inert atmosphere to prevent degradation). These parameters are essential for solubility testing, reaction stoichiometry, and stability assessments .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR ) and Infrared (IR) spectroscopy are standard for confirming structure and functional groups. For example, fluorine substituents exhibit distinct ¹⁹F NMR shifts, while chlorine and fluorine atoms influence IR absorption bands. High-resolution mass spectrometry (HRMS) further validates molecular weight .
Q. How can researchers ensure purity during synthesis of halogenated phthalazines?
- Answer : Use column chromatography with gradient elution (e.g., hexane/ethyl acetate) for purification. Monitor reaction progress via Thin-Layer Chromatography (TLC). For halogenated compounds, recrystallization in polar solvents like ethanol or DMSO can enhance purity .
Advanced Research Questions
Q. What experimental strategies optimize the synthesis of this compound under nucleophilic aromatic substitution?
- Answer : Fluorine’s strong electron-withdrawing effects necessitate harsh conditions. Use anhydrous DMF as a solvent with elevated temperatures (80–120°C) and catalysts like K₂CO₃ to activate chloro positions. Monitor reaction kinetics via HPLC to balance yield and side-product formation .
Q. How can crystallographic data contradictions in halogenated phthalazines be resolved?
- Answer : Employ SHELXL for refining crystal structures, leveraging its robust handling of twinned or high-resolution data. Cross-validate results with density functional theory (DFT) -predicted bond lengths and angles. Discrepancies in halogen positions may arise from disorder; use Olex2 or Mercury for visualization and validation .
Q. What analytical methods differentiate this compound from structurally similar derivatives (e.g., tetrahydrophthalazines)?
- Answer : X-ray Photoelectron Spectroscopy (XPS) identifies chlorine and fluorine oxidation states, while Differential Scanning Calorimetry (DSC) distinguishes thermal stability profiles. Compare with analogs like 1,4-Dichloro-5,6,7,8-tetrahydrophthalazine (CAS 67279-24-7), noting differences in melting points and hydrogenation reactivity .
Q. How do fluorine substituents influence the electrochemical behavior of this compound?
- Answer : Fluorine increases electron affinity, shifting reduction potentials in cyclic voltammetry (CV). Use a glassy carbon electrode in acetonitrile with 0.1 M TBAPF₆ as the electrolyte. Compare with non-fluorinated analogs to quantify the electron-withdrawing effect on redox activity .
Methodological Notes
- Data Contradiction Analysis : When conflicting spectral or crystallographic data arise, apply Bayesian regression or multivariate analysis to identify outliers. Cross-reference with databases like NIST Chemistry WebBook for thermodynamic consistency .
- Safety & Handling : Due to potential halogenated byproducts, conduct reactions in a fume hood with personal protective equipment (PPE). Analyze waste streams for chlorinated/fluorinated residues using GC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
